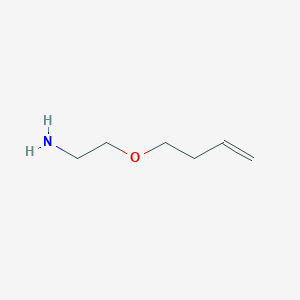
2-(4-Methanesulfonylphenyl)-2-methyloxirane
説明
科学的研究の応用
Oxidation and Synthesis
Oxidation Processes : Research by Ogura, Suzuki, and Tsuchihashi (1980) explored the oxidation of methyl (methylthio)methyl sulfoxide with various agents, leading to the production of bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions. This study provides insight into the chemical behavior and potential applications of related compounds in synthesis and industrial processes (Ogura, Suzuki, & Tsuchihashi, 1980).
Synthesis of Coenzyme M Analogues : Gunsalus, Romesser, and Wolfe (1978) synthesized analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) for use in the methyl-coenzyme M reductase system. This research is significant for understanding microbial methanogenesis and could have implications in biotechnology and environmental sciences (Gunsalus, Romesser, & Wolfe, 1978).
Synthesis of Sulfur-Containing Compounds : Kalugin and Litvinov (1991) reported on the alkylation of ch-acids with 2-[(organylthio)methyl]oxirans, forming various sulfur-containing compounds. This research contributes to the field of organic chemistry, particularly in the synthesis of sulfur-based organic molecules (Kalugin & Litvinov, 1991).
Environmental and Biological Applications
Methane Biodegradation : Hatzinger et al. (2017) explored the biodegradation of 1,4-dioxane in aquifers, examining the role of methane and ethane as primary substrates. This research has implications for understanding and addressing environmental pollution, particularly in groundwater systems (Hatzinger et al., 2017).
Microbial Metabolism of Methanesulfonic Acid : Kelly and Murrell (1999) investigated the metabolism of methanesulfonic acid, a key intermediate in the biogeochemical cycling of sulfur. This study is important for understanding sulfur cycling in the environment and the role of microbes in this process (Kelly & Murrell, 1999).
Metal-Organic Frameworks for Environmental Sensing and Cleanup : Zhao et al. (2017) developed thiophene-based metal-organic frameworks for sensing environmental contaminants and trapping pesticides. This research is crucial for environmental monitoring and pollution remediation efforts (Zhao et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
2-methyl-2-(4-methylsulfonylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-10(7-13-10)8-3-5-9(6-4-8)14(2,11)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMSGCFJKTYQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=CC=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{1-[(2-Phenylethyl)amino]cyclopentyl}methanol](/img/structure/B1528608.png)

![1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1528610.png)
![2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528611.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1528612.png)


![2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1528618.png)




![2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528625.png)